4-(dipropylamino)benzaldehyde
Overview
Description
4-(dipropylamino)benzaldehyde, also known as 4-(N,N-dipropylamino)benzaldehyde, is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dipropylamino group at the para position. This compound is known for its role as a potent, reversible inhibitor of class I aldehyde dehydrogenase (ALDH1A1) in both mouse and human models .
Scientific Research Applications
4-(dipropylamino)benzaldehyde, has several scientific research applications:
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
DPAB acts as a potent, reversible inhibitor of ALDH1A1 . It inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 . In kinetic studies, DPAB showed mixed-type inhibition with respect to the aldehyde substrates .
Biochemical Pathways
The inhibition of ALDH1A1 by DPAB affects the oxidation of all-trans retinal to all-trans retinoic acid . This process is part of the signal transduction pathways mediated by retinoic acid, which play a critical role in the regulation of cell growth and differentiation during embryogenesis, hematopoiesis, and in a variety of tumor cell lines in culture .
Pharmacokinetics
Its potent inhibition of aldh1a1, with ic50 values of 011 and 013 μM for purified mouse and human ALDH1A1 respectively, suggest that it may have good bioavailability .
Result of Action
The inhibition of ALDH1A1 by DPAB leads to a decrease in the oxidation of all-trans retinal to all-trans retinoic acid .
Action Environment
The degree of inhibition by dpab was found to be highly dependent on the structure of the aldehyde substrate .
Biochemical Analysis
Biochemical Properties
Benzaldehyde, 4-(dipropylamino)- plays a significant role in biochemical reactions, particularly as an inhibitor of aldehyde dehydrogenase enzymes. It has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase in both mouse and human models . This compound interacts with enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2), inhibiting the oxidation of retinal to retinoic acid . The inhibition of these enzymes by Benzaldehyde, 4-(dipropylamino)- is crucial in regulating the levels of retinoic acid, which plays a vital role in cell growth and differentiation.
Cellular Effects
Benzaldehyde, 4-(dipropylamino)- has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the differentiation of HL-60 promyelocytic leukemia cells exposed to retinal . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of aldehyde dehydrogenase enzymes. The inhibition of retinal oxidation by Benzaldehyde, 4-(dipropylamino)- leads to altered levels of retinoic acid, which in turn impacts cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of Benzaldehyde, 4-(dipropylamino)- involves its interaction with aldehyde dehydrogenase enzymes. This compound exhibits mixed-type inhibition with respect to aldehyde substrates such as propanal, phenylacetaldehyde, benzaldehyde, and aldophosphamide . Benzaldehyde, 4-(dipropylamino)- binds to the active site of these enzymes, preventing the oxidation of aldehyde substrates and thereby reducing the production of retinoic acid. This inhibition affects various cellular processes, including cell differentiation and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzaldehyde, 4-(dipropylamino)- change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Benzaldehyde, 4-(dipropylamino)- maintains its inhibitory activity over extended periods, leading to sustained alterations in retinoic acid levels and subsequent cellular effects . The long-term exposure to this compound can result in persistent changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of Benzaldehyde, 4-(dipropylamino)- vary with different dosages in animal models. At low concentrations, this compound effectively inhibits aldehyde dehydrogenase enzymes, leading to significant changes in retinoic acid levels and cellular processes . At high doses, Benzaldehyde, 4-(dipropylamino)- may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Benzaldehyde, 4-(dipropylamino)- is involved in metabolic pathways related to the oxidation of aldehyde substrates. It interacts with enzymes such as aldehyde dehydrogenase 1A1 and aldehyde dehydrogenase 1A2, inhibiting their activity and affecting the production of retinoic acid . This compound’s impact on metabolic flux and metabolite levels is significant, as it modulates the balance of retinoic acid and other related metabolites in cells.
Transport and Distribution
The transport and distribution of Benzaldehyde, 4-(dipropylamino)- within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . The interactions with specific transporters and binding proteins play a crucial role in determining the bioavailability and efficacy of Benzaldehyde, 4-(dipropylamino)- in different cellular contexts.
Subcellular Localization
Benzaldehyde, 4-(dipropylamino)- exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Benzaldehyde, 4-(dipropylamino)- is essential for its interaction with aldehyde dehydrogenase enzymes and subsequent inhibition of retinal oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of substituted benzaldehydes, including 4-(N,N-dipropylamino)benzaldehyde, can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde and making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(dipropylamino)benzaldehyde, undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its ability to inhibit the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
4-(N,N-diethylamino)benzaldehyde: Another potent inhibitor of ALDH1A1, but with slightly different efficacy and selectivity.
Benzaldehyde: The parent compound, which lacks the dipropylamino group and has different reactivity and applications.
Uniqueness: 4-(dipropylamino)benzaldehyde, is unique due to its high potency and selectivity as an ALDH1A1 inhibitor. Its dipropylamino group enhances its inhibitory activity compared to other benzaldehyde derivatives .
Properties
IUPAC Name |
4-(dipropylamino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZLDYBGNJMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060617 | |
Record name | Benzaldehyde, 4-(dipropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-28-5 | |
Record name | 4-(Dipropylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(N,N-Dipropylamino)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Dipropylamino)benzaldehyde | |
Source | DTP/NCI | |
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Record name | Benzaldehyde, 4-(dipropylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 4-(dipropylamino)- | |
Source | EPA DSSTox | |
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Record name | p-(dipropylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.396 | |
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Record name | P-(DIPROPYLAMINO)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU88O0QKA9 | |
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